Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl)-
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Overview
Description
Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl)- is a complex organic compound with the molecular formula C19H17NO4 This compound is characterized by the presence of a benzene ring, an acetic acid group, and an oxazole ring substituted with ethoxy and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl)- typically involves the reaction of p-ethoxycyanobenzyl with potassium hydroxide and ethylene glycol. The reaction mixture is heated and stirred, followed by cooling to room temperature. The mixture is then acidified, and water and benzene are added for stratification. The oil layer is distilled to remove benzene, yielding p-ethoxyphenylacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Strongly basic nucleophilic reagents are used for nucleophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid, 4-ethoxy-: Similar in structure but lacks the oxazole ring.
Benzeneacetic acid, 4-methylphenyl ester: Contains a methylphenyl ester group instead of the oxazole ring.
Uniqueness
Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl)- is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and contributes to its specific applications in scientific research and industry .
Properties
CAS No. |
80589-72-6 |
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Molecular Formula |
C19H17NO4 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-[4-(5-ethoxy-4-phenyl-1,3-oxazol-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C19H17NO4/c1-2-23-19-17(14-6-4-3-5-7-14)20-18(24-19)15-10-8-13(9-11-15)12-16(21)22/h3-11H,2,12H2,1H3,(H,21,22) |
InChI Key |
SNNLNADLFDJTGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C(O1)C2=CC=C(C=C2)CC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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